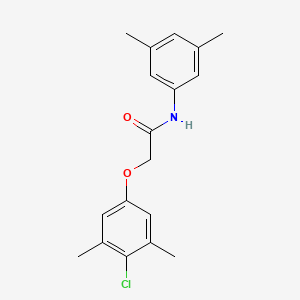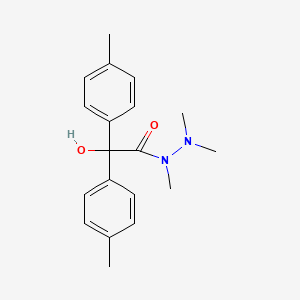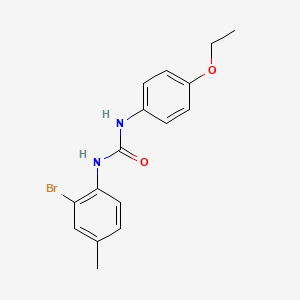
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is activated in response to low energy conditions, such as exercise and caloric restriction.
Wirkmechanismus
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide activates AMPK by allosterically binding to the AMPK β-subunit. This leads to conformational changes in the α and γ subunits, resulting in increased phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4.
Biochemical and Physiological Effects:
Activation of AMPK by 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, decreased lipogenesis, and improved mitochondrial function. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has several advantages for lab experiments, including its high potency and specificity for AMPK activation, and its ability to be administered orally. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide also has some limitations, including its short half-life and potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide, including its potential use as a therapeutic agent for cancer and metabolic disorders, and its role in neurodegenerative diseases. Further studies are also needed to better understand the mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide and to identify potential off-target effects. Additionally, the development of more potent and selective AMPK activators may lead to improved therapeutic options.
Synthesemethoden
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the final product. The detailed synthesis method is beyond the scope of this paper and can be found in the literature.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been extensively studied in various scientific fields, including cancer research, metabolic disorders, and neurodegenerative diseases. In cancer research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In metabolic disorders, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity. In neurodegenerative diseases, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to improve cognitive function and reduce neuronal damage.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-11-5-12(2)7-15(6-11)20-17(21)10-22-16-8-13(3)18(19)14(4)9-16/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNIMZKPYMRCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)





![4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5779661.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)

![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)
